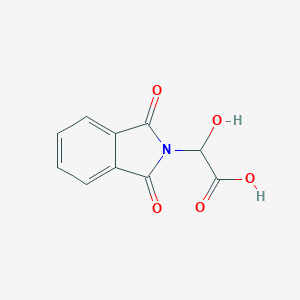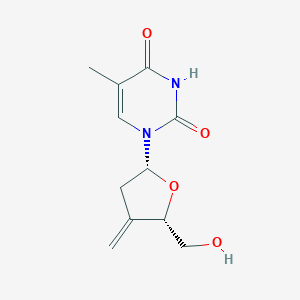
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, also known as MDMU, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. MDMU is a nucleoside analog that has shown promise in the treatment of viral infections and cancer.
Mecanismo De Acción
The mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of many viruses. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine also induces apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have various biochemical and physiological effects. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of viruses by interfering with the reverse transcriptase enzyme. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is also relatively inexpensive compared to other nucleoside analogs. However, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. One area of research is the development of novel 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine derivatives with improved antiviral and anticancer properties. Another area of research is the investigation of the mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, which could lead to the development of new therapeutic targets for viral infections and cancer. Additionally, studies could be conducted to investigate the potential use of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a nucleoside analog that has shown promise in the treatment of viral infections and cancer. Its unique properties make it a valuable compound for scientific research. The synthesis method of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is complex, and its mechanism of action is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has various biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. While 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments, there are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine that could lead to the development of new therapeutic targets for various diseases.
Métodos De Síntesis
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine can be synthesized using a modified version of the Hoesch reaction. This method involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride with methyl isocyanate to produce 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. The synthesis of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a complex process that requires careful attention to detail and a high level of expertise.
Aplicaciones Científicas De Investigación
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been studied extensively in scientific research for its antiviral and anticancer properties. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.
Propiedades
Número CAS |
118744-89-1 |
|---|---|
Nombre del producto |
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine |
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1 |
Clave InChI |
LOJSNYMIIFOHIJ-RKDXNWHRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
Otros números CAS |
118744-89-1 |
Sinónimos |
3'-C-methylidene-2',3'-dideoxy-5-methyluridine 3'-CH2-5-MedU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



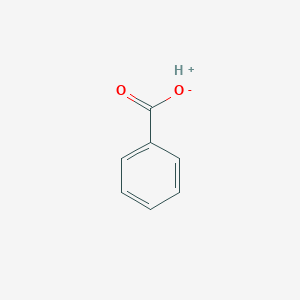
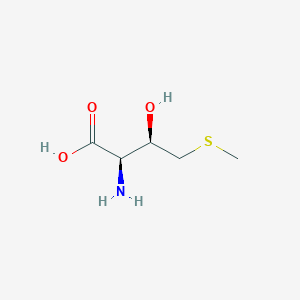

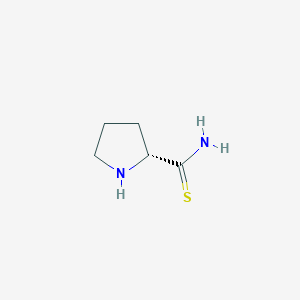
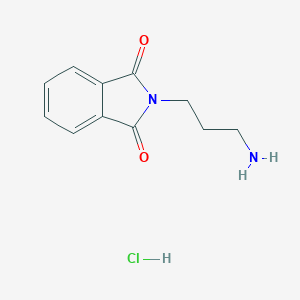
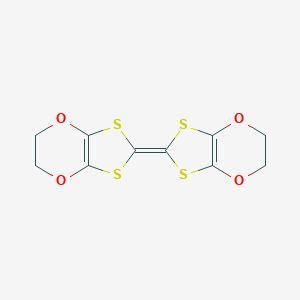
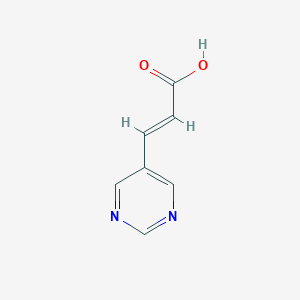
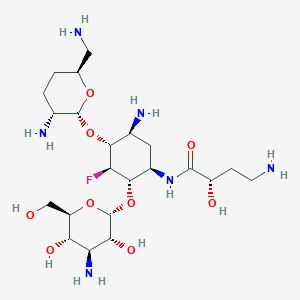
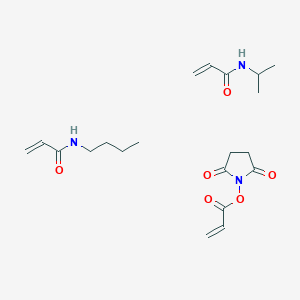
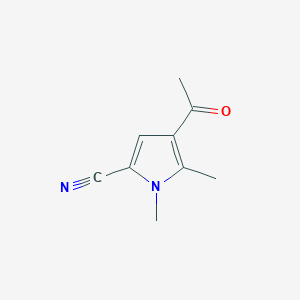
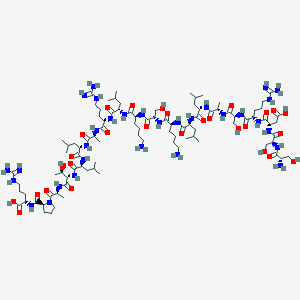
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
